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Compound of Interest

Compound Name: ent-Paroxetine Hydrochloride

Cat. No.: B129158 Get Quote

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely

prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-

related conditions.[1][2] Chemically, paroxetine possesses two chiral centers, resulting in the

possibility of four stereoisomers. The therapeutically active form is (-)-trans-(3S,4R)-4-(4-

fluorophenyl)-3-[[(3,4-methylenedioxy)phenoxy]-methyl]piperidine.[3][4] Its enantiomer, the (+)-

trans isomer, is referred to as ent-paroxetine.

In chiral drug development, the stereoisomeric purity of the active pharmaceutical ingredient

(API) is a paramount concern. Different enantiomers of a drug can exhibit significant variations

in pharmacological activity, metabolic pathways, and toxicity profiles.[3] The inactive or less

active enantiomer may act as an impurity, contribute to off-target effects, or impose an

unnecessary metabolic burden on the patient. Therefore, regulatory bodies mandate the

precise quantification of enantiomeric impurities to ensure the safety, quality, and efficacy of the

final drug product.

This application note provides a detailed, robust, and validated High-Performance Liquid

Chromatography (HPLC) method for the chiral separation and quantification of ent-Paroxetine
Hydrochloride in the presence of the active Paroxetine Hydrochloride isomer. The

methodology is grounded in established chromatographic principles and validated according to

the International Council for Harmonisation (ICH) guidelines.[5][6]
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The successful chiral separation of paroxetine enantiomers hinges on the selection of a

specialized Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes

with the analytes, leading to differential retention times.

Rationale for Stationary Phase Selection: Polysaccharide-based CSPs, particularly those

derived from amylose or cellulose carbamate derivatives, have demonstrated excellent

enantioselectivity for a wide range of chiral compounds, including paroxetine.[3][7][8]

Columns such as Chiralpak® AD, based on amylose tris(3,5-dimethylphenylcarbamate),

create chiral cavities and engage in multiple interactions (hydrogen bonding, π-π stacking,

dipole-dipole) with the enantiomers. This multi-modal interaction mechanism is highly

effective in differentiating the subtle spatial differences between paroxetine and ent-

paroxetine, resulting in their chromatographic separation.[7][9]

Mobile Phase Optimization: The separation is typically achieved under normal-phase

conditions. The mobile phase consists of a non-polar alkane (e.g., n-hexane or heptane) and

an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier plays a crucial role in

modulating retention and enantioselectivity by competing with the analyte for polar

interaction sites on the CSP. Furthermore, the addition of a small amount of a basic additive,

such as diethylamine (DEA), is critical.[10] DEA acts as a competing base to minimize

strong, non-enantioselective interactions between the basic piperidine nitrogen of paroxetine

and any residual acidic silanol groups on the silica support, thereby significantly improving

peak shape and resolution.

Detection Wavelength: Paroxetine exhibits a strong UV absorbance maximum at

approximately 295 nm.[1][11][12] This wavelength provides excellent sensitivity for both the

main component and the enantiomeric impurity, making it ideal for quantification at low levels

as required by regulatory standards.

Experimental Protocol: Chiral Purity Determination
This protocol outlines the step-by-step procedure for the analysis of ent-Paroxetine
Hydrochloride.

Instrumentation and Materials
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a

column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
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Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

Chemicals:

n-Hexane (HPLC Grade)

Isopropanol (IPA) (HPLC Grade)

Diethylamine (DEA) (Reagent Grade)

Reference Standards:

Paroxetine Hydrochloride CRS (e.g., USP Reference Standard)[2]

ent-Paroxetine Hydrochloride (as available, for peak identification and method

development).

Chromatographic Conditions
Parameter Condition

Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm

Mobile Phase
n-Hexane : Isopropanol : Diethylamine (90 : 10 :

0.1, v/v/v)

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 295 nm

Injection Volume 10 µL

Run Time Approximately 20 minutes

Solution Preparation
Diluent Preparation: Prepare the mobile phase (n-Hexane:IPA:DEA, 90:10:0.1) to be used as

the diluent.
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Standard Stock Solution (Paroxetine): Accurately weigh about 10 mg of Paroxetine

Hydrochloride CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with the

diluent to obtain a concentration of approximately 1.0 mg/mL.

System Suitability Solution (Spiked Standard): If ent-Paroxetine standard is available,

prepare a solution containing approximately 1.0 mg/mL of Paroxetine Hydrochloride and 0.01

mg/mL of ent-Paroxetine Hydrochloride in the diluent. If the enantiomer is not available, a

resolution solution can often be prepared using a sample known to contain the impurity or by

degrading a sample under specific conditions (e.g., base hydrolysis) that may induce partial

racemization.

Test Solution: Accurately weigh about 10 mg of the Paroxetine Hydrochloride test sample

into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a

concentration of approximately 1.0 mg/mL.

Analytical Procedure Workflow

1. Preparation

2. HPLC Analysis

3. Evaluation & Reporting

Standard & System
Suitability Solutions

HPLC System
(Chiral Column)

Test Sample
Solution

Inject
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System Suitability
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Final Report

Click to download full resolution via product page

Caption: Workflow for the chiral analysis of Paroxetine HCl.

System Suitability
Before sample analysis, inject the System Suitability Solution five or six times. The system is

deemed suitable for use if the following criteria are met:
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Resolution: The resolution between the paroxetine and ent-paroxetine peaks is not less than

2.0.

Tailing Factor: The tailing factor for the paroxetine peak is not more than 2.0.

Precision: The relative standard deviation (%RSD) of the peak area for paroxetine from

replicate injections is not more than 2.0%.

Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose,

in accordance with ICH Q2(R2) guidelines.[6][13]

Validation Parameters and Acceptance Criteria
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Parameter Protocol Acceptance Criteria

Specificity

Inject diluent, a solution of

paroxetine, and a spiked

solution containing ent-

paroxetine. Assess for

interference at the retention

time of the enantiomer.

The method is specific if it

resolves the ent-paroxetine

peak from the main paroxetine

peak and any other

components. Baseline

resolution (≥2.0) is desired.

Linearity

Prepare solutions of ent-

paroxetine at five

concentrations, typically from

the Limit of Quantitation (LOQ)

to 150% of the specification

limit (e.g., if the limit is 0.1%,

range from 0.05% to 0.15% of

the nominal test

concentration).

Correlation coefficient (r²) ≥

0.999.

Limit of Detection (LOD) &

Limit of Quantitation (LOQ)

Determine based on the

signal-to-noise ratio (S/N) of a

series of dilute solutions.

LOD: S/N ratio of

approximately 3:1. LOQ: S/N

ratio of approximately 10:1.

The LOQ should be at or

below the reporting threshold.

Accuracy

Analyze a sample of

Paroxetine Hydrochloride

spiked with known amounts of

ent-paroxetine at three

concentration levels (e.g.,

LOQ, 100%, and 150% of the

specification limit) in triplicate.

The mean recovery should be

within 90.0% to 110.0% for

each level.

Precision Repeatability (Intra-assay):

Analyze six separate

preparations of a sample

spiked with ent-paroxetine at

the specification limit on the

same day. Intermediate

Precision: Repeat the analysis

%RSD of the results should be

not more than 10.0%.
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on a different day with a

different analyst or on a

different instrument.

Robustness

Deliberately vary critical

method parameters one at a

time (e.g., Flow Rate ±0.1

mL/min, Column Temperature

±2°C, %IPA in mobile phase

±10%). Analyze a system

suitability solution under each

condition.

The system suitability criteria

(e.g., resolution) must be met

under all varied conditions,

demonstrating the method's

reliability during normal use.

[14]

Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust system

for the separation and quantification of ent-Paroxetine Hydrochloride. The use of a

polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase

ensures excellent resolution and peak shape. Proper validation of this method in accordance

with ICH guidelines will guarantee that it is fit for purpose in a quality control environment,

ensuring the stereoisomeric purity and, ultimately, the safety and efficacy of Paroxetine drug

products.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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